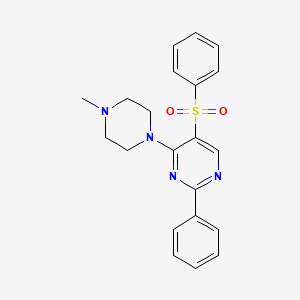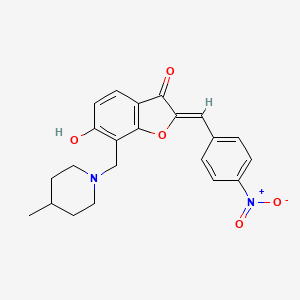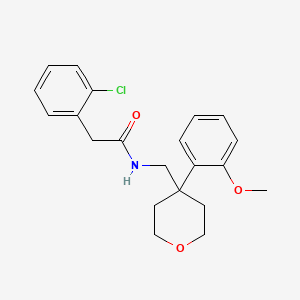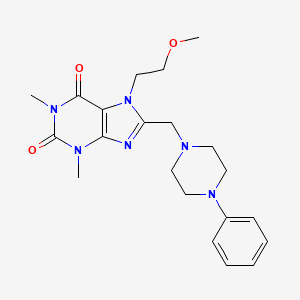
Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an azido group, and a methylsulfanyl group attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the pyrrolidine nitrogen, followed by the introduction of the azido and methylsulfanyl groups through nucleophilic substitution reactions. The tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azido group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s azido group makes it useful in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it ideal for labeling biomolecules without interfering with their natural functions.
相似化合物的比较
Similar Compounds
- Tert-butyl (3R,4R)-3-azido-4-hydroxypyrrolidine-1-carboxylate
- Tert-butyl (3R,4R)-3-azido-4-aminopyrrolidine-1-carboxylate
- Tert-butyl (3R,4R)-3-azido-4-phenylsulfanylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
属性
IUPAC Name |
tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-10(2,3)16-9(15)14-5-7(12-13-11)8(6-14)17-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTKCMLPBVEINX-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2719602.png)
![4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2719603.png)
![3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2719604.png)
![3,3'-Dimethyl-1-(4-(2,4-dichlorophenyl)-2-thiazolyl)-1'-pheny-5-hydroxy[4,5']-bipyrazol](/img/structure/B2719606.png)



![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2719613.png)

![N-(3-acetylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2719615.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2719617.png)

![3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2719620.png)

